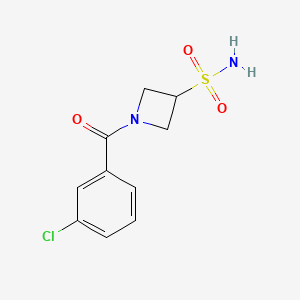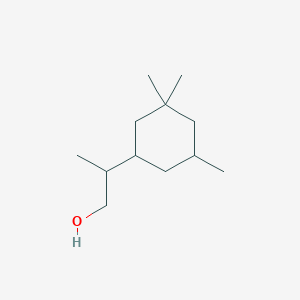
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, also known as TMC-1-ol, is a cyclic tertiary alcohol with a unique structure that has garnered interest in the scientific community. TMC-1-ol is synthesized through a multi-step reaction that involves the reduction of a ketone and the formation of a cyclic structure.
Wirkmechanismus
The exact mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol interacts with cell membranes and alters their properties, leading to changes in cell behavior. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can inhibit the growth of cancer cells and induce apoptosis. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in lab experiments is its unique structure, which allows for the synthesis of cyclic polymers with potential applications in various fields. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol with improved properties, such as increased solubility in water or enhanced antioxidant activity. Another potential direction is the investigation of the mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, which could lead to the development of new drugs or therapies for various diseases. Finally, further research is needed to fully understand the potential applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in the field of polymer chemistry and nanotechnology.
Synthesemethoden
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves a multi-step reaction that starts with the reduction of 3,3,5-trimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol is then oxidized to form the corresponding carboxylic acid, which is then converted to the ester through a Fischer esterification. Finally, the ester is reduced to the cyclic tertiary alcohol 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been used in various scientific research applications due to its unique structure and properties. One of the most notable applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is in the field of polymer chemistry. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can be used as a monomer in the synthesis of cyclic polymers, which have potential applications in drug delivery, biodegradable materials, and nanotechnology.
Eigenschaften
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJQECHLKHZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)


![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
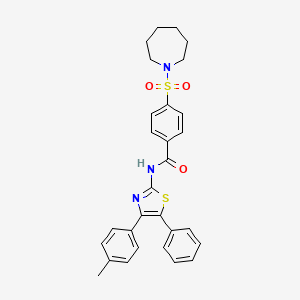
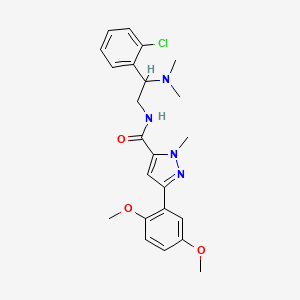
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
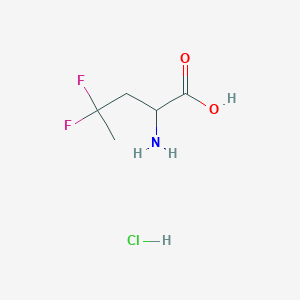
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
